molecular formula C16H17Cl2NO B14613045 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide CAS No. 57357-73-0

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

Katalognummer: B14613045
CAS-Nummer: 57357-73-0
Molekulargewicht: 310.2 g/mol
InChI-Schlüssel: XNFHYPAWMAMYKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is a chemical compound with the molecular formula C16H17Cl2NO It is known for its unique structure, which includes a benzamide core substituted with dichloro groups and an ethynylcyclohexyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 1-ethynylcyclohexylamine.

    Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 1-ethynylcyclohexylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dichloro-N-(1-ethynylcyclohexyl)benzamide.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the ethynylcyclohexyl and methyl groups.

    N-(1-Ethynylcyclohexyl)-N-methylbenzamide: Lacks the dichloro groups.

    3,4-Dichloro-N-methylbenzamide: Lacks the ethynylcyclohexyl group.

Uniqueness

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is unique due to the presence of both dichloro and ethynylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

57357-73-0

Molekularformel

C16H17Cl2NO

Molekulargewicht

310.2 g/mol

IUPAC-Name

3,4-dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

InChI

InChI=1S/C16H17Cl2NO/c1-3-16(9-5-4-6-10-16)19(2)15(20)12-7-8-13(17)14(18)11-12/h1,7-8,11H,4-6,9-10H2,2H3

InChI-Schlüssel

XNFHYPAWMAMYKU-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)C2(CCCCC2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.